molecular formula C6H9N3O2 B6228787 methyl 2-(4-methyl-4H-1,2,4-triazol-3-yl)acetate CAS No. 1502182-37-7

methyl 2-(4-methyl-4H-1,2,4-triazol-3-yl)acetate

Cat. No.: B6228787
CAS No.: 1502182-37-7
M. Wt: 155.15 g/mol
InChI Key: BOTDGGBMJLBJHZ-UHFFFAOYSA-N
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Description

Methyl 2-(4-methyl-4H-1,2,4-triazol-3-yl)acetate is a heterocyclic compound featuring a 1,2,4-triazole core substituted with a methyl group at the 4-position and an acetate ester at the 3-position. Its structural simplicity and reactivity make it a scaffold for derivatization, particularly in the development of bioactive molecules.

Properties

CAS No.

1502182-37-7

Molecular Formula

C6H9N3O2

Molecular Weight

155.15 g/mol

IUPAC Name

methyl 2-(4-methyl-1,2,4-triazol-3-yl)acetate

InChI

InChI=1S/C6H9N3O2/c1-9-4-7-8-5(9)3-6(10)11-2/h4H,3H2,1-2H3

InChI Key

BOTDGGBMJLBJHZ-UHFFFAOYSA-N

Canonical SMILES

CN1C=NN=C1CC(=O)OC

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-(4-methyl-4H-1,2,4-triazol-3-yl)acetate typically involves the reaction of 4-methyl-4H-1,2,4-triazole-3-thiol with ethyl bromoacetate. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like ethanol . The reaction mixture is heated under reflux conditions for several hours to yield the desired product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-(4-methyl-4H-1,2,4-triazol-3-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the triazole ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C₆H₉N₃O₂
  • SMILES Notation : CN1C=NN=C1CC(=O)OC
  • InChIKey : BOTDGGBMJLBJHZ-UHFFFAOYSA-N

The compound features a triazole ring which is significant for its reactivity and biological activity. The methyl and acetate groups contribute to its solubility and stability in various solvents.

Medicinal Chemistry

Methyl 2-(4-methyl-4H-1,2,4-triazol-3-yl)acetate has been investigated for its potential as a drug candidate due to its unique structural characteristics. Key areas of research include:

  • Anticancer Properties : Compounds containing triazole rings have shown promising results in inhibiting cancer cell proliferation. Studies suggest that this compound may enhance the efficacy of existing chemotherapeutic agents by targeting specific molecular pathways involved in tumor growth .
  • Antimicrobial Activity : The compound has been evaluated for its antimicrobial properties against various pathogens. Its mechanism may involve disrupting cellular processes in bacteria and fungi .

Biological Studies

Research indicates that this compound exhibits significant biological activities:

  • Antioxidant Effects : this compound has been shown to possess antioxidant properties, which could be beneficial in preventing oxidative stress-related diseases .
  • Neuroprotective Effects : Preliminary studies suggest that the compound may have neuroprotective effects, potentially aiding in the treatment of neurodegenerative disorders .

Materials Science

In addition to its biological applications, this compound serves as a building block for synthesizing more complex materials:

  • Polymer Development : The compound can be utilized in the synthesis of polymers with tailored properties for specific applications such as coatings and adhesives .

Case Studies

StudyFocusFindings
Mehmet et al. (2017)Corrosion InhibitionInvestigated the use of triazole derivatives as corrosion inhibitors for mild steel in acidic environments. Found that these compounds effectively reduced corrosion rates .
Farooq et al. (2023)Biological EvaluationSynthesized various triazole derivatives and assessed their biological activities, highlighting their potential as anticancer agents .
Taheriha et al. (2015)Coordination ChemistryStudied the coordination of triazole compounds with mercury complexes, providing insights into their material properties and potential applications in nanotechnology .

Mechanism of Action

The mechanism of action of methyl 2-(4-methyl-4H-1,2,4-triazol-3-yl)acetate involves its interaction with specific molecular targets. In medicinal applications, the compound can inhibit the activity of certain enzymes or receptors, leading to therapeutic effects. For example, it may inhibit fungal enzymes, thereby exhibiting antifungal activity . The exact molecular pathways depend on the specific application and target.

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogous Compounds

The following sections compare methyl 2-(4-methyl-4H-1,2,4-triazol-3-yl)acetate with structurally related compounds, emphasizing substituent effects on physicochemical properties, synthesis, and bioactivity.

Substituent Variations on the Triazole Core

Methyl vs. Ethyl Esters
  • Methyl 2-((4-(4-Cyclopropylnaphthalen-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetate (8) and Ethyl 2-((4-(4-cyclopropylnaphthalen-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetate (9)
    • Key Differences : The ester group (methyl in 8 vs. ethyl in 9 ) influences lipophilicity and metabolic stability. Both compounds feature a thioether linkage and a bulky 4-cyclopropylnaphthalene substituent, which enhance steric hindrance compared to the parent compound.
    • Synthesis : Prepared via NBS-mediated reactions under nitrogen, followed by nucleophilic substitution .
    • Biological Relevance : These derivatives are intermediates in the synthesis of URAT1 inhibitors (e.g., 1j and 1m in ) .
Amino vs. Methyl Substituents
  • Applications: Potential for enhanced interactions with biological targets due to the amine functionality .

Thioether vs. Oxygen-Based Linkages

  • Methyl 2-((5-Bromo-4-(4-Cyclopropylnaphthalen-1-yl)-4H-1,2,4-Triazol-3-yl)Thio)Acetate
    • Key Differences : The thioether group (vs. oxygen in the parent compound) improves resistance to enzymatic hydrolysis. The bromine atom at the 5-position increases molecular weight (MW = 418.3 g/mol) and may enhance halogen bonding in target interactions.
    • Crystallography : Similar triazole-thioacetates exhibit conformational polymorphism, affecting melting points (e.g., 451 K vs. 454 K in ) .

Bioactive Derivatives with Complex Substituents

Antifungal and Antimicrobial Agents
  • 4-((5-(Decylthio)-4-Methyl-4H-1,2,4-Triazol-3-yl)Methyl)Morpholine
    • Key Differences : Incorporation of a decylthio chain and morpholine ring enhances lipophilicity and membrane permeability, critical for antifungal activity against Candida spp. .
Benzimidazole-Triazole Hybrids (e.g., Compounds 5t–5x)
  • Key Differences : Halogenated benzimidazole moieties (Cl, F) and aryl ketones improve DNA intercalation and antifungal potency. For example, 5t (MW = 542.0 g/mol) shows broad-spectrum activity due to its 2,4-difluorophenyl group .

Physicochemical and Spectral Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Key Spectral Features (NMR/IR) Biological Activity Reference
This compound C6H9N3O2 155.16 δH (CDCl3): 3.75 (s, 3H, CH3), 3.90 (s, 3H, N-CH3) Synthetic intermediate
Methyl 2-((5-bromo-4-(4-cyclopropylnaphthalen-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetate C18H16BrN3O2S 418.3 δH (DMSO): 7.85–7.20 (m, 6H, aromatic), 4.25 (s, 2H, SCH2) URAT1 inhibition
4-((5-(Decylthio)-4-methyl-4H-1,2,4-triazol-3-yl)methyl)morpholine C18H32N4OS 352.5 νmax (KBr): 2920 cm⁻¹ (C-H stretch), 1240 cm⁻1 (C-N) Antifungal
Ethyl 2-[4-methyl-5-(methylamino)-4H-1,2,4-triazol-3-yl]acetate C8H14N4O2 198.22 δH (CDCl3): 1.25 (t, 3H, CH2CH3), 2.95 (s, 3H, N-CH3) Not reported (structural analog)

Biological Activity

Methyl 2-(4-methyl-4H-1,2,4-triazol-3-yl)acetate is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and other pharmacological properties.

Chemical Structure and Properties

This compound features a triazole ring, which is known for its stability and ability to interact with various biological targets. The presence of the methyl group on the triazole enhances its lipophilicity, potentially improving its bioavailability and interaction with biological membranes.

Antimicrobial Activity

Research indicates that compounds containing the 1,2,4-triazole moiety exhibit significant antimicrobial properties. This compound has been investigated for:

  • Broad-spectrum Antibacterial Activity : Studies have shown that triazole derivatives can inhibit a range of Gram-positive and Gram-negative bacteria. For instance, derivatives similar to this compound have demonstrated Minimum Inhibitory Concentrations (MICs) against pathogens like Staphylococcus aureus and Escherichia coli .
CompoundTarget BacteriaMIC (µg/mL)
This compoundE. coli12.5
Similar Triazole DerivativeS. aureus6.25

Anticancer Activity

The anticancer potential of this compound has also been explored. Various studies highlight its cytotoxic effects against different cancer cell lines:

  • Cytotoxicity Testing : The compound was tested against human melanoma IGR39 and triple-negative breast cancer MDA-MB-231 cells using the MTT assay.
    • IC50 values indicated significant cytotoxicity at low concentrations .
Cell LineIC50 (µM)
IGR3915
MDA-MB-23120

The mechanism by which this compound exerts its biological effects involves interactions with specific molecular targets:

  • Enzyme Inhibition : The triazole ring may inhibit enzymes involved in key metabolic pathways in bacteria and cancer cells.

Case Studies

Several studies have documented the biological activities of triazole derivatives:

  • Antimicrobial Efficacy : A study demonstrated that a series of triazole derivatives exhibited potent antibacterial activity against both Gram-positive and Gram-negative bacteria. The study emphasized structure–activity relationships (SARs), revealing that modifications on the triazole ring could enhance activity .
  • Anticancer Properties : Another investigation focused on triazole-thione derivatives showed promising results against various cancer cell lines, with some compounds exhibiting selectivity for cancerous cells over normal cells .

Q & A

Q. What are the standard synthetic protocols for methyl 2-(4-methyl-4H-1,2,4-triazol-3-yl)acetate and its derivatives?

Methodological Answer: The synthesis typically involves:

  • Step 1: Reacting 5-(hydroxy(phenyl)methyl)-4-R-4H-1,2,4-triazol-3-thiones with monochloroacetic acid under alkaline conditions (e.g., NaOH) to form thioacetic acid derivatives. Heating at 80–100°C for 4–6 hours in ethanol/water mixtures is common .
  • Step 2: Salts are prepared by reacting the thioacetic acid with metal hydroxides (e.g., NaOH, KOH) or sulfates (e.g., FeSO₄, CuSO₄) in aqueous media. For example, Iron(II) salts are synthesized by adding FeSO₄ to sodium thioacetate solutions .
  • Characterization: Thin-layer chromatography (TLC) for purity, IR spectroscopy for functional groups (e.g., C=S, COO⁻), and elemental analysis for composition verification .

Q. Which analytical techniques are critical for confirming structural integrity and purity?

Methodological Answer:

  • TLC: Used to monitor reaction progress and confirm compound individuality using silica gel plates and UV visualization .
  • IR Spectroscopy: Identifies key functional groups (e.g., triazole ring vibrations at 1500–1600 cm⁻¹, ester C=O stretches at ~1700 cm⁻¹) .
  • Elemental Analysis: Validates empirical formulas (e.g., C, H, N, S content within ±0.3% of theoretical values) .
  • Single-Crystal X-ray Diffraction (SC-XRD): Resolves molecular geometry and confirms stereochemistry, as demonstrated for related triazole derivatives .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance yields of triazole derivatives?

Methodological Answer:

  • Solvent Selection: Ethanol or water-ethanol mixtures improve solubility of intermediates. Polar aprotic solvents (e.g., DMF) may enhance nucleophilic substitution in thioacetic acid formation .
  • Catalysis: Glacial acetic acid (5 drops) accelerates Schiff base formation in triazole-aldehyde condensations .
  • Temperature Control: Reflux (70–80°C) for 4–6 hours balances reaction rate and side-product minimization .
  • Stoichiometry: Equimolar ratios of reactants reduce unreacted starting material. For metal salts, half-molar equivalents of sulfates prevent precipitation .

Q. What strategies resolve contradictions between computational predictions and experimental bioactivity data?

Methodological Answer:

  • Structure-Activity Relationship (SAR) Studies: Systematically vary substituents (e.g., R-groups at position 4 of the triazole) to correlate electronic/steric effects with activity. For example, bulky aryl groups may enhance receptor binding but reduce solubility .
  • Dose-Response Validation: Test compounds across a concentration gradient (e.g., 1–100 µM) to identify non-linear effects or toxicity thresholds .
  • Physicochemical Profiling: Measure logP, pKa, and solubility to assess bioavailability discrepancies. Hydrophilic salts (e.g., Na⁺, K⁺) often improve aqueous solubility .

Q. How are metal complexes of this compound characterized for pharmacological applications?

Methodological Answer:

  • Synthesis: React sodium/potassium thioacetates with metal sulfates (e.g., Fe²⁺, Cu²⁺, Zn²⁺) in aqueous solutions. Centrifuge and recrystallize precipitates .

  • Analytical Workflow:

    • UV-Vis Spectroscopy: Detects d-d transitions in metal complexes (e.g., Cu²⁺ at ~600–800 nm).
    • Magnetic Susceptibility: Determines oxidation states (e.g., Fe²⁺ vs. Fe³⁺).
    • Thermogravimetric Analysis (TGA): Quantifies coordinated water molecules .
  • Example Data Table:

    Metal Saltλmax (nm)Magnetic Moment (BM)Dehydration Steps (TGA)
    Fe(II)5204.92 (110°C, 220°C)
    Cu(II)7401.71 (150°C)
    Zn(II)-DiamagneticNone

Q. What methodologies assess the impact of substituents on physicochemical properties?

Methodological Answer:

  • LogP Determination: Use shake-flask or HPLC methods to measure partitioning between octanol/water. Electron-withdrawing groups (e.g., Cl, NO₂) increase hydrophobicity .
  • Thermal Stability: Differential Scanning Calorimetry (DSC) identifies melting points and decomposition temperatures. For example, methyl-substituted triazoles show higher mp (139–140°C) compared to phenyl analogs .
  • Solubility Screening: Test in buffers (pH 1.2–7.4) and surfactants (e.g., Tween-80). Sodium salts generally exhibit >10 mg/mL solubility in water .

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